2-Methyl-5,6,7,8-tetrahydroquinoline
Overview
Description
2-Methyl-5,6,7,8-tetrahydroquinoline (2MTHQ) is an organic compound that is commonly used as a building block in organic synthesis and in the preparation of novel compounds. 2MTHQ is a highly versatile compound that can be used to synthesize a variety of compounds with different biological activities. This compound has also been used in studies of its mechanism of action, biochemical and physiological effects, and applications in scientific research.
Scientific Research Applications
Application 1: Antiproliferative Activity
- Summary of the Application: A library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives was synthesized and tested for their antiproliferative activity in non-cancer human dermal microvascular endothelial cells (HMEC-1) and various cancer cells .
- Methods of Application: The compounds were synthesized and tested as pure enantiomers to understand how their stereochemistry might impact the related biological effect .
- Results: Compounds 3a, 5a, and 2b showed significant IC 50 values against the selected cells. The most active compound ®-5a was able to affect cell cycle phases and induce mitochondrial membrane depolarization and cellular ROS production in A2780 cells .
Application 2: Asymmetric Transfer Hydrogenation
- Summary of the Application: Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone were used as novel ligands in Cp* metal complexes for the asymmetric transfer hydrogenation of a series of substituted dihydroisoquinolines (DHIQs), which are key intermediates in the synthesis of biologically active alkaloids .
- Methods of Application: Different metal-based complexes were evaluated in this reaction, with rhodium catalysts proving most effective both in terms of reactivity and enantioselectivity .
- Results: Modest enantiomeric excess values were obtained (up to 69% ee in the case of substrate I), and a satisfactory quantitative conversion was successfully fulfilled even in the case of the most demanding hindered substrates when La (OTf) 3 was used as a beneficial additive .
Application 3: Antiproliferative Activity in Various Cancer Cells
- Summary of the Application: A library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives was tested for their antiproliferative activity in various cancer cells, including human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) .
- Methods of Application: The compounds were synthesized and tested as pure enantiomers to understand how their stereochemistry might impact the related biological effect .
- Results: Compounds 3a, 5a, and 2b showed significant IC 50 values against the selected cells. The most active compound ®-5a was able to affect cell cycle phases and induce mitochondrial membrane depolarization and cellular ROS production in A2780 cells .
Application 4: Synthesis of (±)-desoxycodeine-D
- Summary of the Application: 5,6,7,8-Tetrahydroisoquinoline was used in the total synthesis of (±)-desoxycodeine-D .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The synthesis of (±)-desoxycodeine-D was successfully achieved .
Application 5: Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds
- Summary of the Application: A library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives was tested for their antiproliferative activity in various cancer cells: human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), human dermal microvascular endothelial cells (HMEC-1), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) .
- Methods of Application: The compounds were synthesized and tested as pure enantiomers to understand how their stereochemistry might impact the related biological effect .
- Results: Compounds 3a, 5a, and 2b, showing significant IC 50 values against the whole panel of the selected cells, were further synthesized and tested as pure enantiomers . The most active compound ®-5a was able to affect cell cycle phases and to induce mitochondrial membrane depolarization and cellular ROS production in A2780 cells .
Application 6: Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts
- Summary of the Application: Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone, known as CAMPY or the analogue 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, Me-CAMPY, were employed as novel ligands in Cp* metal complexes for the asymmetric transfer hydrogenation of a series of substituted dihydroisoquinolines (DHIQs), known for being key intermediates in the synthesis of biologically active alkaloids .
- Methods of Application: Different metal-based complexes were evaluated in this kind of reaction, rhodium catalysts, C3 and C4, proving most effective both in terms of reactivity and enantioselectivity .
- Results: Although modest enantiomeric excess values were obtained (up to 69% ee in the case of substrate I), a satisfactory quantitative conversion was successfully fulfilled even in the case of the most demanding hindered substrates when La (OTf) 3 was used as beneficial additive .
properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSMPOZTRKHFPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481449 | |
Record name | 2-methyl-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5,6,7,8-tetrahydroquinoline | |
CAS RN |
2617-98-3 | |
Record name | 2-methyl-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-Tetrahydro-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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